EB1 peptide

siRNA delivery Gene silencing Endosomal escape

EB1 peptide is a rationally designed, amphipathic cell-penetrating peptide engineered to overcome the critical bottleneck of endosomal entrapment. Unlike Penetratin or Tat, EB1’s histidine substitutions enable endosomal membrane permeabilization at low pH, directly enabling functional gene silencing and plasmid transfection without chloroquine. This makes EB1 essential for researchers needing high-efficiency intracellular delivery of siRNA, pDNA, or nanoparticle cargos where conventional CPPs fail. For sensitive primary cells or in vivo protocols where cytotoxic endosomolytic agents are prohibited, EB1 dimer-based peptiplexes offer a proven, low-toxicity alternative.

Molecular Formula C150H236N46O26
Molecular Weight 3099.8 g/mol
Cat. No. B15541664
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEB1 peptide
Molecular FormulaC150H236N46O26
Molecular Weight3099.8 g/mol
Structural Identifiers
InChIInChI=1S/C150H236N46O26/c1-15-85(12)122(194-126(201)97(155)62-81(4)5)145(220)182-107(52-37-61-169-150(163)164)132(207)184-110(64-83(8)9)135(210)188-114(68-90-74-171-99-44-25-22-41-95(90)99)139(214)193-119(78-197)144(219)189-116(70-92-76-165-79-173-92)140(215)185-111(65-84(10)11)142(217)195-124(87(14)17-3)147(222)192-117(71-93-77-166-80-174-93)143(218)196-123(86(13)16-2)146(221)191-115(69-91-75-172-100-45-26-23-42-96(91)100)138(213)186-112(66-88-38-19-18-20-39-88)136(211)181-108(53-54-120(156)198)133(208)190-118(72-121(157)199)141(216)180-105(50-35-59-167-148(159)160)129(204)177-106(51-36-60-168-149(161)162)131(206)183-109(63-82(6)7)134(209)178-104(49-30-34-58-154)130(205)187-113(67-89-73-170-98-43-24-21-40-94(89)98)137(212)179-103(48-29-33-57-153)128(203)176-102(47-28-32-56-152)127(202)175-101(125(158)200)46-27-31-55-151/h18-26,38-45,73-77,79-87,97,101-119,122-124,170-172,197H,15-17,27-37,46-72,78,151-155H2,1-14H3,(H2,156,198)(H2,157,199)(H2,158,200)(H,165,173)(H,166,174)(H,175,202)(H,176,203)(H,177,204)(H,178,209)(H,179,212)(H,180,216)(H,181,211)(H,182,220)(H,183,206)(H,184,207)(H,185,215)(H,186,213)(H,187,205)(H,188,210)(H,189,219)(H,190,208)(H,191,221)(H,192,222)(H,193,214)(H,194,201)(H,195,217)(H,196,218)(H4,159,160,167)(H4,161,162,168)(H4,163,164,169)/t85-,86-,87-,97-,101-,102-,103-,104-,105-,106-,107-,108-,109-,110-,111-,112-,113-,114-,115-,116-,117-,118-,119-,122-,123-,124-/m0/s1
InChIKeyCAKANVNDDSWCDW-IFIGJWEKSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

EB1 Peptide: An Endosomolytic Penetratin Analog for Enhanced Intracellular Delivery of siRNA and Plasmid DNA


EB1 peptide (CAS: 952754-66-4), also known as a Penetratin analog, is a rationally designed, amphipathic cell-penetrating peptide (CPP). It was derived from the parent peptide Penetratin by substituting specific amino acids with histidine residues to encourage the formation of an amphipathic alpha-helix upon protonation in the acidic environment of endosomes, a feature engineered to enhance endosomal escape [1]. Unlike many classical CPPs, EB1 demonstrates both efficient cellular uptake and a significant capacity for endosomal membrane permeabilization, making it a potent vector for the intracellular delivery of various macromolecular cargos, including small interfering RNA (siRNA) and plasmid DNA [2].

Why EB1 Peptide's Endosomal Escape Capability Cannot Be Assumed for Other Cell-Penetrating Peptides


The critical bottleneck in CPP-mediated delivery is not cellular uptake but escape from endosomal entrapment. A direct comparison of CPPs for siRNA delivery revealed that while many peptides, including Penetratin, significantly promote siRNA uptake, this does not correlate with functional gene silencing. In fact, for several established CPPs, no gene silencing effect was observed unless endosomal escape was artificially induced [1]. This demonstrates that simple cellular uptake data is insufficient to predict delivery efficacy and underscores the unique value of EB1, whose engineered endosomolytic activity is directly linked to functional delivery outcomes where other CPPs fail [1]. Therefore, substituting EB1 with another amphipathic CPP like Penetratin or Tat without considering its unique endosomal escape properties can lead to a false negative experimental outcome, even when cellular internalization is confirmed.

Evidence-Based Differentiation of EB1 Peptide from Key CPP Comparators


Enhanced siRNA Delivery and Gene Silencing Efficacy Compared to Parent Peptide Penetratin

In a head-to-head study evaluating the ability of various CPPs to deliver siRNA and silence the luciferase reporter gene, the endosomolytic peptide EB1 was found to be far more effective in both forming complexes and transporting biologically active siRNA than its parent peptide, Penetratin [1]. While the study does not provide a single numerical difference, the conclusion of superior efficacy is based on the functional readout of gene silencing, which was only achieved efficiently by EB1 among the non-endosomolytic peptides tested without external permeabilization agents.

siRNA delivery Gene silencing Endosomal escape CPP

Dimerization Enables Chloroquine-Independent Plasmid DNA Transfection, a Unique Property Among Penetratin Analogs

Functionalization of EB1 with a C-terminal cysteine promotes dimerization, which enhances its transfection efficiency. Critically, unlike Penetratin and its analog PenArg, the EB1-Cys dimer can mediate transfection of plasmid DNA in HEK293T cells in the complete absence of chloroquine, an endosome-disrupting agent [1]. This indicates that dimerization improves the peptide's inherent endosomal escape properties, a feature not observed for the comparator peptides under the same conditions, which remain entirely dependent on chloroquine for transfection [1].

Gene delivery Plasmid DNA Transfection Endosomal escape

Reduced Cytotoxicity of EB1 Peptiplexes Compared to Free Peptide

When complexed with DNA to form 'peptiplexes', the cytotoxicity of the EB1 dimer is considerably reduced compared to the free peptide dimer. This reduction is attributed to the lower concentration of free peptide in solution resulting from stronger binding to DNA [1]. While the study provides a direct comparison of the EB1 dimer in its free vs. complexed state, it does not provide quantitative viability data against other CPPs. However, it establishes that the delivery formulation itself modulates the peptide's safety profile.

Cytotoxicity Peptiplexes Gene delivery Safety

Optimal Research and Industrial Application Scenarios for EB1 Peptide Based on Comparative Evidence


Functional siRNA Delivery for Target Validation Where Other CPPs Have Failed

This scenario is directly supported by evidence that EB1 is far more effective than its parent peptide Penetratin in delivering functional siRNA and achieving gene silencing of a luciferase reporter [1]. When initial experiments using Penetratin or Tat for siRNA delivery yield no knockdown effect despite confirmed cellular uptake, EB1 is the rational next choice. Its engineered endosomolytic property directly addresses the primary bottleneck of endosomal entrapment, providing a higher probability of achieving a functional RNAi response without the need for disruptive additives like chloroquine [1].

Non-Viral Plasmid DNA Transfection Requiring Chloroquine-Free Protocols

The evidence shows that an EB1 dimer (EB1-Cys) uniquely enables transfection of plasmid DNA in HEK293T cells in the absence of chloroquine, a stark contrast to Penetratin and PenArg dimers which remain fully dependent on this endosome-disrupting agent [2]. This makes EB1-Cys particularly valuable for transfecting sensitive primary cells or for establishing in vivo gene therapy protocols where the use of cytotoxic agents like chloroquine is undesirable or prohibited. The reduced cytotoxicity of EB1-Cys/DNA peptiplexes further strengthens its suitability for these sensitive applications [2].

Development of Novel Nanoparticle-Based Drug and Gene Delivery Systems

The surface modification of human serum albumin (HSA) nanoparticles with EB1 has been shown to effectively promote cellular uptake and significantly enhance transfection efficiency compared to free DNA or standard polyplexes [3]. This evidence positions EB1 as a versatile ligand for decorating nanocarriers to improve their intracellular delivery profile. In a comparative context, the unique endosomal escape property of EB1 offers a distinct advantage over other commonly used CPPs like Tat and R9 when used as nanoparticle surface modifiers, potentially leading to superior functional delivery of the nanoparticle's cargo [3].

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